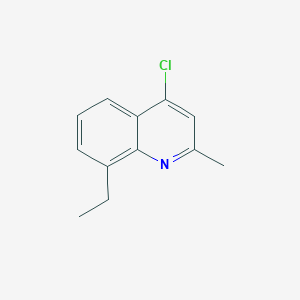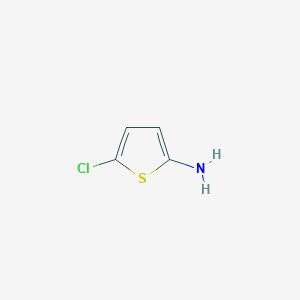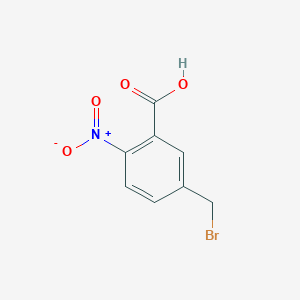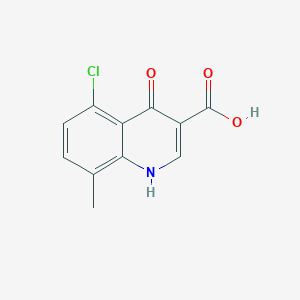
2-piperazin-1-yl-N-pyridin-4-yl-acetamide
描述
2-piperazin-1-yl-N-pyridin-4-yl-acetamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperazine ring and a pyridine ring, connected via an acetamide linkage. The unique structural features of this compound make it a valuable candidate for various biological and chemical applications.
作用机制
Target of Action
The primary target of 2-piperazin-1-yl-N-pyridin-4-yl-acetamide is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
The compound interacts with its target by binding to the active site of the protein, thereby inhibiting its activity . This interaction leads to changes in the signaling pathways regulated by the protein, affecting cell growth and proliferation.
Biochemical Pathways
The inhibition of serine/threonine-protein kinase B-raf affects the MAPK/ERK pathway , a key signaling pathway involved in cell proliferation, differentiation, and survival . The downstream effects of this inhibition can lead to the suppression of cell growth and induction of apoptosis.
Pharmacokinetics
Similar compounds have been shown to exhibit good oral bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of cell growth and induction of apoptosis . These effects are primarily due to the inhibition of the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival.
生化分析
Biochemical Properties
2-piperazin-1-yl-N-pyridin-4-yl-acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. . The interaction between this compound and ACAT results in the inhibition of the enzyme’s activity, thereby affecting cholesterol esterification processes. Additionally, docking studies have revealed that this compound exhibits significant binding affinity towards various biomolecules, indicating its potential for further development in therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes have been extensively studied. This compound has been observed to influence cell viability, particularly in cancer cell lines such as MCF-10A and HEK-293 (human embryonic kidney) cells . In these studies, this compound demonstrated cytotoxic effects at specific concentrations, leading to a reduction in cell viability. Furthermore, the compound has been shown to affect cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key enzymes and proteins. The compound acts as an inhibitor of ACAT, binding to the enzyme and preventing its activity . This inhibition leads to a decrease in cholesterol esterification, which can have significant implications for cholesterol metabolism and related diseases. Additionally, this compound has been shown to interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of ACAT activity and consistent cytotoxic effects in cancer cell lines . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models to determine its dosage-dependent behavior. In these studies, varying dosages of the compound were administered to evaluate its therapeutic and toxic effects . It was observed that at lower dosages, this compound exhibited significant therapeutic effects, including the inhibition of ACAT activity and reduction in cholesterol levels. At higher dosages, the compound demonstrated toxic effects, such as hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to cholesterol metabolism. The compound interacts with ACAT, inhibiting its activity and thereby affecting the esterification of cholesterol . This interaction has significant implications for the regulation of cholesterol levels in the body. Additionally, this compound has been shown to influence other metabolic pathways through its interactions with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetic properties. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution within the body . Once inside the cells, this compound accumulates in specific cellular compartments, where it exerts its biochemical effects . These findings provide insights into the compound’s potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound has been investigated to determine its activity and function within different cellular compartments. The compound has been shown to localize primarily in the endoplasmic reticulum and Golgi apparatus, where it interacts with ACAT and other enzymes involved in cholesterol metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperazin-1-yl-N-pyridin-4-yl-acetamide typically involves the reaction of piperazine with pyridine derivatives under specific conditions. One common method involves the use of chloroacetyl chloride as a reagent to introduce the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
2-piperazin-1-yl-N-pyridin-4-yl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
2-piperazin-1-yl-N-pyridin-4-yl-acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Exhibits antimicrobial and anticancer properties.
Uniqueness
2-piperazin-1-yl-N-pyridin-4-yl-acetamide stands out due to its specific structural features that confer unique biological activities. Its combination of a piperazine ring and a pyridine ring linked by an acetamide group provides a versatile scaffold for drug development and other applications .
属性
IUPAC Name |
2-piperazin-1-yl-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-15-7-5-13-6-8-15)14-10-1-3-12-4-2-10/h1-4,13H,5-9H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPBBXOJMXCPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371903 | |
| Record name | 2-piperazin-1-yl-N-pyridin-4-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682802-94-4 | |
| Record name | 2-piperazin-1-yl-N-pyridin-4-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3031708.png)



![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)




